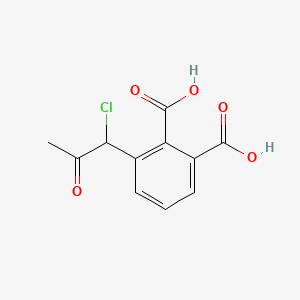![molecular formula C7H3Cl2N3 B14044407 2,5-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B14044407.png)
2,5-Dichloropyrido[4,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloropyrido[4,3-D]pyrimidine is an organic compound with the chemical formula C7H3Cl2N3. It is a white to light yellow solid and is known for its potential chemical toxicity, requiring careful handling in laboratory environments . This compound is used as an intermediate in organic synthesis for the preparation of other organic compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloropyrido[4,3-D]pyrimidine can be achieved through various organic synthesis routes. One common method involves the reaction of 2,5-dichloropyridine with cyanamide under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
化学反応の分析
Types of Reactions
2,5-Dichloropyrido[4,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridopyrimidine derivatives .
科学的研究の応用
2,5-Dichloropyrido[4,3-D]pyrimidine has several applications in scientific research:
作用機序
The mechanism of action of 2,5-Dichloropyrido[4,3-D]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects . For example, it may act as an antagonist to specific receptors involved in inflammatory responses .
類似化合物との比較
Similar Compounds
2,4-Dichloropyrido[3,4-D]pyrimidine: Similar in structure but differs in the position of chlorine atoms.
2,5-Dichloropyrido[3,2-D]pyrimidine: Another structural isomer with different chemical properties.
Uniqueness
2,5-Dichloropyrido[4,3-D]pyrimidine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Its distinct structure allows for targeted interactions with specific molecular targets, making it valuable in various research applications .
特性
IUPAC Name |
2,5-dichloropyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-3-11-7(9)12-5(4)1-2-10-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRVQOBECGHDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CN=C(N=C21)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)
![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)



![5-Acetyl-3-(3-chlorophenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B14044381.png)

![2-(9H-Carbazol-3-yl)-5-phenyl-5H-benzo[b]carbazole](/img/structure/B14044393.png)
![8-nitro-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazine](/img/structure/B14044394.png)

![Tert-Butyl 7-(2-Hydroxyethyl)-6,7-Dihydropyrazolo[1,5-A]Pyrazine-5(4H)-Carboxylate](/img/structure/B14044403.png)
